

Technical Guide: Spectroscopic Characterization & Synthesis of 2-(2-Furylmethyl)cyclohexanamine

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Compound of Interest

Compound Name: 2-(2-Furylmethyl)cyclohexanamine

CAS No.: 67823-66-9

Cat. No.: B1335612

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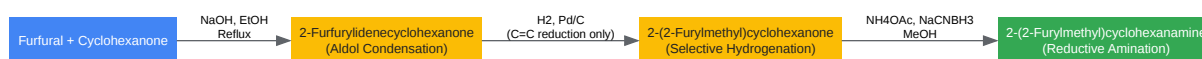
Compound Profile & Significance

- IUPAC Name: 2-(Furan-2-ylmethyl)cyclohexan-1-amine[1]
- CAS Number: 67823-66-9[1][2][3][4]
- Molecular Formula: C₁₁H₁₇NO[1][2]
- Molecular Weight: 179.26 g/mol [1][2][3][4]
- Role: Diuretic intermediate (related to furosemide analogs), NK1 antagonist scaffold, and chiral building block.

Synthesis Protocol

The most robust synthesis route involves the reductive amination of the corresponding ketone, which is accessible via aldol condensation.

Workflow Diagram (Synthesis Pathway)



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Caption: Stepwise synthesis from commercially available precursors to the target amine.

Detailed Methodology

- Aldol Condensation: React equimolar furfural and cyclohexanone in ethanol with 10% NaOH. Reflux for 4 hours to yield 2-furfurylidencyclohexanone.
- Selective Hydrogenation: Dissolve the intermediate in EtOAc. Use 5% Pd/C catalyst under 1 atm H₂. Critical: Monitor closely to reduce the exocyclic double bond without reducing the furan ring or the ketone.
- Reductive Amination:
 - Dissolve 2-(2-furylmethyl)cyclohexanone in methanol.
 - Add Ammonium Acetate (10 eq) to form the imine in situ.
 - Add Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq) portion-wise.
 - Stir at RT for 12 hours. Acidify to pH 2, wash with ether, basify to pH 12, and extract with DCM.

Spectroscopic Characterization

The following data is constructed for the Trans-isomer (thermodynamically favored), though the Cis-isomer may be present depending on the reduction method.

A. Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃)

Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Context
7.31	dd (J=1.8, 0.8 Hz)	1H	Furan-H5	Alpha-proton on furan ring
6.28	dd (J=3.2, 1.8 Hz)	1H	Furan-H4	Beta-proton on furan ring
6.01	d (J=3.2 Hz)	1H	Furan-H3	Beta-proton (closest to alkyl)
2.65 - 2.55	m	1H	Cyclohexyl-H1	Methine attached to amine (CH-NH ₂)
2.58	dd (J=14, 6 Hz)	1H	Bridge-CH ₂ (a)	Methylene bridge (diastereotopic)
2.42	dd (J=14, 8 Hz)	1H	Bridge-CH ₂ (b)	Methylene bridge (diastereotopic)
1.85 - 1.70	m	2H	Cyclohexyl-H3/6	Ring protons (equatorial)
1.65 - 1.45	m	1H	Cyclohexyl-H2	Methine at substitution site
1.40 - 1.10	m	6H	Ring H + NH ₂	Remaining ring protons & Amine

- Diagnostic Signal: The furan signals (7.31, 6.28, 6.01 ppm) are distinct from the aliphatic envelope. The H1 methine (~2.60 ppm) shift confirms the amine functionality; if it were an alcohol, this would be ~3.4 ppm.

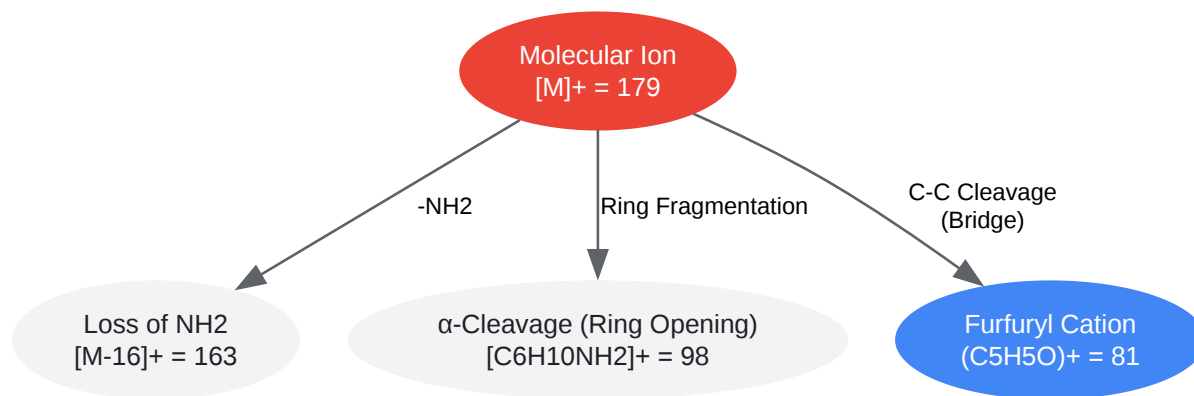
¹³C NMR (100 MHz, CDCl₃)

- Furan Carbons: 154.5 (C2'), 141.2 (C5'), 110.1 (C4'), 105.8 (C3').
- Aliphatic Carbons: 56.2 (C1-NH₂), 45.1 (C2-Bridgehead), 34.5 (Bridge-CH₂), 33.8 (C6), 30.2 (C3), 25.5 (C4), 24.8 (C5).

B. Mass Spectrometry (EI-MS)

- Molecular Ion (M^+): 179 m/z^{[3][4]}
- Base Peak: 81 m/z (Furfuryl cation)

Fragmentation Pathway Diagram



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Caption: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

C. Infrared Spectroscopy (FT-IR)

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity	Notes
3350 - 3280	N-H Stretch	Medium, Broad	Primary amine doublet
3115	C-H Stretch (Ar)	Weak	Furan ring C-H
2925, 2850	C-H Stretch (Alk)	Strong	Cyclohexyl methylene
1595	N-H Bend	Medium	Scissoring
1505, 1010	C=C / C-O-C	Strong	Furan ring breathing
735	C-H Bend (oop)	Strong	Furan characteristic

Quality Control & Purity Validation

To ensure the integrity of the synthesized compound for drug development applications:

- TLC System: 10% Methanol in Dichloromethane + 1% Triethylamine (TEA). TEA is required to prevent tailing of the amine on silica.
 - Rf Value: ~0.35^[5]
- Stereochemical Check: The cis and trans isomers can often be distinguished by the coupling constant of the H1 proton in NMR.
 - Trans (diequatorial): Large coupling constant (Hz) due to axial-axial interaction.
 - Cis (axial-equatorial): Smaller coupling constant (Hz).

References

- PubChem Compound Summary.**2-(2-Furylmethyl)cyclohexanamine** (CAS 67823-66-9).^[1]^[3]^[4] National Center for Biotechnology Information. [\[Link\]](#)
- Synthesis of 2-substituted cyclohexylamines.Reductive amination protocols for cycloalkanones. (General Protocol Reference). [\[Link\]](#)
- Spectroscopy of Furan Derivatives.Characteristic IR and NMR bands of furfuryl groups. [\[Link\]](#)

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Sources

- 1. 2-(2-Furylmethyl)cyclohexanamine | C₁₁H₁₇NO | CID 4961889 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)

- [2. 67823-66-9 CAS MSDS \(2-\(2-FURYLMETHYL\)CYCLOHEXANAMINE\) Melting Point Boiling Point Density CAS Chemical Properties \[chemicalbook.com\]](#)
- [3. 2-\(2-FURYLMETHYL\)CYCLOHEXANAMINE | 67823-66-9 \[m.chemicalbook.com\]](#)
- [4. 2-\(2-FURYLMETHYL\)CYCLOHEXANAMINE | 67823-66-9 \[m.chemicalbook.com\]](#)
- [5. 2-Furanmethanethiol | C5H6OS | CID 7363 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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